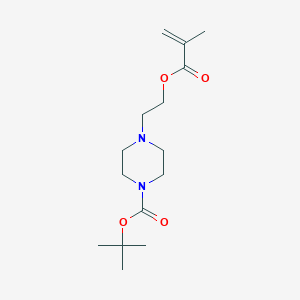
2-(4-Boc-1-piperazinyl)ethyl Methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Boc-1-piperazinyl)ethyl Methacrylate is a chemical compound that features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group and a methacrylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Boc-1-piperazinyl)ethyl Methacrylate typically involves the reaction of 2-(4-Boc-1-piperazinyl)ethanol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride. The general reaction scheme is as follows:
- Dissolve 2-(4-Boc-1-piperazinyl)ethanol in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add methacryloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Boc-1-piperazinyl)ethyl Methacrylate can undergo various chemical reactions, including:
Substitution Reactions: The methacrylate ester group can participate in nucleophilic substitution reactions.
Polymerization: The methacrylate group can undergo radical polymerization to form polymers.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Radical Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
Polymerization: The major product is a polymer with repeating units of the methacrylate monomer.
Deprotection: The major product is 2-(1-piperazinyl)ethyl Methacrylate.
Applications De Recherche Scientifique
2-(4-Boc-1-piperazinyl)ethyl Methacrylate has several scientific research applications:
Polymer Chemistry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those containing piperazine moieties.
Bioconjugation: The methacrylate group allows for the conjugation of the compound to biomolecules, enabling the development of bioconjugates for therapeutic and diagnostic purposes.
Mécanisme D'action
The mechanism of action of 2-(4-Boc-1-piperazinyl)ethyl Methacrylate depends on its application. In polymerization reactions, the methacrylate group undergoes radical polymerization to form polymers. In pharmaceuticals, the piperazine moiety can interact with biological targets, such as receptors or enzymes, to exert its effects. The Boc group serves as a protecting group, which can be removed to reveal the active amine functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Boc-1-piperazinyl)acetic acid
- 2-(4-Boc-1-piperazinyl)ethanol
- 2-(4-Boc-1-piperazinyl)ethyl acrylate
Uniqueness
2-(4-Boc-1-piperazinyl)ethyl Methacrylate is unique due to the presence of both the methacrylate ester and the Boc-protected piperazine moiety. This combination allows for versatile applications in polymer chemistry and pharmaceuticals, where both functionalities can be utilized for different purposes.
Propriétés
Formule moléculaire |
C15H26N2O4 |
|---|---|
Poids moléculaire |
298.38 g/mol |
Nom IUPAC |
tert-butyl 4-[2-(2-methylprop-2-enoyloxy)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H26N2O4/c1-12(2)13(18)20-11-10-16-6-8-17(9-7-16)14(19)21-15(3,4)5/h1,6-11H2,2-5H3 |
Clé InChI |
SQUNNXSWIDLHIX-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCN1CCN(CC1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















